2-(3,5,5-Trimethylhexanoyl)oxazole

Vue d'ensemble

Description

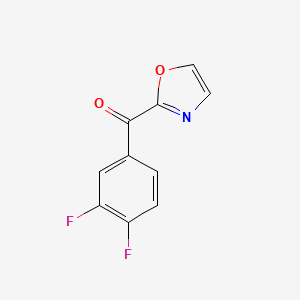

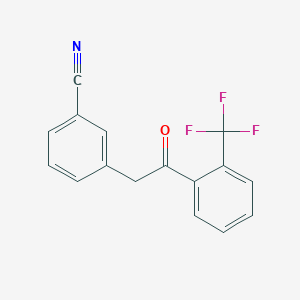

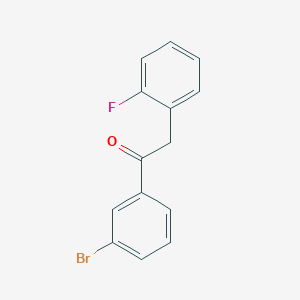

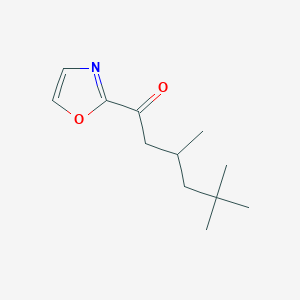

“2-(3,5,5-Trimethylhexanoyl)oxazole” is a chemical compound with the molecular formula C12H19NO2 . Its IUPAC name is 3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one .

Synthesis Analysis

Oxazole compounds, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can be synthesized using various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanides (TosMICs) with aldehydes to produce oxazole derivatives . Another method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis

The molecular structure of “2-(3,5,5-Trimethylhexanoyl)oxazole” consists of a five-membered oxazole ring attached to a 3,5,5-trimethylhexanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

Oxazoles, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Applications De Recherche Scientifique

Coordination Chemistry and Asymmetric Synthesis

Oxazoline ligands, including those similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, are used in transition metal-catalyzed asymmetric organic syntheses. Their design versatility, straightforward synthesis, and the proximity of chiral centers to donor atoms make them particularly valuable in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Medicinal Chemistry

Oxazole compounds, including derivatives of 2-(3,5,5-Trimethylhexanoyl)oxazole, show diverse biological activities due to their ability to interact with various enzymes and receptors. They have been extensively used as medicinal drugs for various diseases, highlighting their significant development value in medicinal chemistry (Zhang, Zhao, & Zhou, 2018).

Synthetic Methodologies

Methods for synthesizing oxazole derivatives, similar to 2-(3,5,5-Trimethylhexanoyl)oxazole, have been developed. These include a three-step synthesis using bis(trimethylsilyl)acetylene and acrylic acid derivatives, leading to the production of functionalizable oxazoles (Pankova, Stukalov, & Kuznetsov, 2015).

Biological Activities

Oxazoles are known for their wide spectrum of biological activities, including therapeutic potentials. This makes oxazole scaffolds, like 2-(3,5,5-Trimethylhexanoyl)oxazole, valuable for medical applications (Kakkar & Narasimhan, 2019).

Anticancer Research

Oxazole-based compounds, including 2-(3,5,5-Trimethylhexanoyl)oxazole, are significant in anticancer research. Their structural and chemical diversity makes them effective in discovering new drugs for cancer treatment (Chiacchio et al., 2020).

Safety And Hazards

Propriétés

IUPAC Name |

3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTYHIAFQPYQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642064, DTXSID101271360 | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5,5-Trimethylhexanoyl)oxazole | |

CAS RN |

1017083-38-3, 898759-41-6 | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.